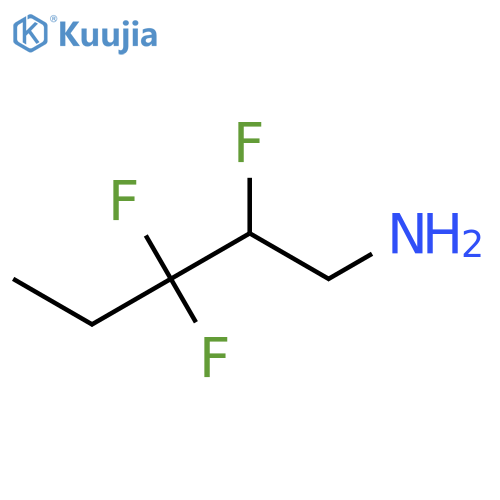Cas no 2172056-68-5 (2,3,3-trifluoropentan-1-amine)

2,3,3-trifluoropentan-1-amine structure
商品名:2,3,3-trifluoropentan-1-amine
2,3,3-trifluoropentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,3,3-trifluoropentan-1-amine
- 2172056-68-5
- EN300-1644965
-
- インチ: 1S/C5H10F3N/c1-2-5(7,8)4(6)3-9/h4H,2-3,9H2,1H3
- InChIKey: KUPXUTKZFUKXHK-UHFFFAOYSA-N
- ほほえんだ: FC(CC)(C(CN)F)F
計算された属性
- せいみつぶんしりょう: 141.07653381g/mol
- どういたいしつりょう: 141.07653381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 84.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 26Ų
2,3,3-trifluoropentan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1644965-0.05g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 0.05g |
$864.0 | 2023-06-04 | ||
| Enamine | EN300-1644965-2.5g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 2.5g |
$2014.0 | 2023-06-04 | ||
| Enamine | EN300-1644965-0.1g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 0.1g |
$904.0 | 2023-06-04 | ||
| Enamine | EN300-1644965-1.0g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 1g |
$1029.0 | 2023-06-04 | ||
| Enamine | EN300-1644965-0.25g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 0.25g |
$946.0 | 2023-06-04 | ||
| Enamine | EN300-1644965-100mg |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 100mg |
$904.0 | 2023-09-22 | ||
| Enamine | EN300-1644965-2500mg |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 2500mg |
$2014.0 | 2023-09-22 | ||
| Enamine | EN300-1644965-50mg |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 50mg |
$864.0 | 2023-09-22 | ||
| Enamine | EN300-1644965-5.0g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 5g |
$2981.0 | 2023-06-04 | ||
| Enamine | EN300-1644965-10.0g |
2,3,3-trifluoropentan-1-amine |
2172056-68-5 | 10g |
$4421.0 | 2023-06-04 |
2,3,3-trifluoropentan-1-amine 関連文献
-
1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
2172056-68-5 (2,3,3-trifluoropentan-1-amine) 関連製品
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
